molecular formula C16H10ClNO2S B11370873 S-(4-chlorophenyl) 5-phenyl-1,2-oxazole-3-carbothioate

S-(4-chlorophenyl) 5-phenyl-1,2-oxazole-3-carbothioate

Cat. No.: B11370873
M. Wt: 315.8 g/mol
InChI Key: MDZBUBJGLNNUCC-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)SULFANYLMETHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a sulfanyl group, and an oxazole ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)SULFANYLMETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the desired thiadiazole intermediate . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)SULFANYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(4-CHLOROPHENYL)SULFANYLMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)SULFANYLMETHANONE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

(4-CHLOROPHENYL)SULFANYLMETHANONE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of (4-CHLOROPHENYL)SULFANYLMETHANONE, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10ClNO2S

Molecular Weight

315.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 5-phenyl-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C16H10ClNO2S/c17-12-6-8-13(9-7-12)21-16(19)14-10-15(20-18-14)11-4-2-1-3-5-11/h1-10H

InChI Key

MDZBUBJGLNNUCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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